molecular formula C14H8ClFN2S B15056841 2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole

2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole

Cat. No.: B15056841
M. Wt: 290.7 g/mol
InChI Key: NDLKITAEOPONRQ-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole typically involves the reaction of 2-chloropyridine-4-carbaldehyde with 4-fluorobenzylamine in the presence of a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloropyridin-4-yl)-4-phenylthiazole
  • 2-(2-Chloropyridin-4-yl)-4-(4-chlorophenyl)thiazole
  • 2-(2-Chloropyridin-4-yl)-4-(4-methylphenyl)thiazole

Uniqueness

2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole is unique due to the presence of both a chloropyridine and a fluorophenyl group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H8ClFN2S

Molecular Weight

290.7 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-4-(4-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C14H8ClFN2S/c15-13-7-10(5-6-17-13)14-18-12(8-19-14)9-1-3-11(16)4-2-9/h1-8H

InChI Key

NDLKITAEOPONRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=NC=C3)Cl)F

Origin of Product

United States

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